![molecular formula C19H30ClN3O2S B1229962 3-(3-Chloro-4-methoxyphenyl)-1-(2-methoxyethyl)-1-(1-propan-2-yl-4-piperidinyl)thiourea](/img/structure/B1229962.png)
3-(3-Chloro-4-methoxyphenyl)-1-(2-methoxyethyl)-1-(1-propan-2-yl-4-piperidinyl)thiourea
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Overview
Description
3-(3-chloro-4-methoxyphenyl)-1-(2-methoxyethyl)-1-(1-propan-2-yl-4-piperidinyl)thiourea is a member of thioureas.
Scientific Research Applications
Molecular Docking and Cytotoxicity Studies
- A compound structurally similar to 3-(3-Chloro-4-methoxyphenyl)-1-(2-methoxyethyl)-1-(1-propan-2-yl-4-piperidinyl)thiourea, specifically 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, has been synthesized and studied for its DNA binding and cytotoxic properties. This compound has shown potential in docking with B-DNA and exhibits cytotoxic nature against certain cell lines (Mushtaque et al., 2016).
Anticancer Applications
- Thiourea compounds with a 3-(4-methoxyphenyl)azetidine moiety, which shares a resemblance to the compound , have been synthesized and evaluated for anticancer activity. These compounds demonstrated significant efficacy against various human cancer cell lines and showed potential as VEGFR-2 inhibitors (Parmar et al., 2021).
Synthesis and Structural Analysis
- Studies involving compounds like 1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)thiourea, which is structurally similar, have focused on synthesis, characterization, and structural analysis. These studies provide valuable insights into the molecular structure and interactions of such compounds (Choi et al., 2010).
Quantum Chemical Studies
- Research on compounds like 3-(4-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea, related to the compound , includes quantum chemical studies and cell cycle analysis. These studies provide a deeper understanding of the compound's molecular behavior and potential biological effects (Mushtaque et al., 2017).
Dual Action on Serotonin Receptors and Transporters
- Some research has focused on derivatives of similar compounds for their action on 5-HT1A serotonin receptors and serotonin transporters, indicating potential use in antidepressant drugs (Martínez et al., 2001).
Antioxidative Phenylpropanoids Research
- There is also interest in the antioxidative properties of phenylpropanoids, with compounds structurally related to the queried compound being isolated from natural sources like berries and evaluated for their antioxidative potential (Kikuzaki et al., 1999).
properties
Product Name |
3-(3-Chloro-4-methoxyphenyl)-1-(2-methoxyethyl)-1-(1-propan-2-yl-4-piperidinyl)thiourea |
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Molecular Formula |
C19H30ClN3O2S |
Molecular Weight |
400 g/mol |
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-1-(2-methoxyethyl)-1-(1-propan-2-ylpiperidin-4-yl)thiourea |
InChI |
InChI=1S/C19H30ClN3O2S/c1-14(2)22-9-7-16(8-10-22)23(11-12-24-3)19(26)21-15-5-6-18(25-4)17(20)13-15/h5-6,13-14,16H,7-12H2,1-4H3,(H,21,26) |
InChI Key |
SRTTYBAVYDRRIC-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(CC1)N(CCOC)C(=S)NC2=CC(=C(C=C2)OC)Cl |
Canonical SMILES |
CC(C)N1CCC(CC1)N(CCOC)C(=S)NC2=CC(=C(C=C2)OC)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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